6-AMINO-4-(CYCLOHEX-3-EN-1-YL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
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Overview
Description
6-Amino-4-(cyclohex-3-en-1-yl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that features a unique combination of pyrano and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4-(cyclohex-3-en-1-yl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-phenyl-1H-pyrazole-4-carbonitrile with cyclohex-3-en-1-amine in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the cyclization process. The reaction is typically carried out in a solvent such as tetrahydrofuran under reflux conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-(cyclohex-3-en-1-yl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Amino-4-(cyclohex-3-en-1-yl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-amino-4-(cyclohex-3-en-1-yl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
- 6-Amino-4-(4-chlorophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles
Comparison: Compared to similar compounds, 6-amino-4-(cyclohex-3-en-1-yl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of cyclohexenyl and phenyl groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
6-amino-4-cyclohex-3-en-1-yl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c20-11-14-15(12-7-3-1-4-8-12)16-17(13-9-5-2-6-10-13)22-23-19(16)24-18(14)21/h1-3,5-6,9-10,12,15H,4,7-8,21H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVNJOHMZSRDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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